molecular formula C8H11ClN2O2 B11723874 2-Chloro-6-(2-ethoxyethoxy)pyrazine

2-Chloro-6-(2-ethoxyethoxy)pyrazine

Cat. No.: B11723874
M. Wt: 202.64 g/mol
InChI Key: UNKHJIRJFWRCNI-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-ethoxyethoxy)pyrazine is an organic compound with the molecular formula C8H11ClN2O2 and a molar mass of 202.64 g/mol It is a pyrazine derivative, characterized by the presence of a chlorine atom and an ethoxyethoxy group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine typically involves the reaction of 2,6-dichloropyrazine with ethylene glycol monoethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-ethoxyethoxy)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(2-ethoxyethoxy)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-ethoxyethoxy)pyrazine involves its interaction with specific molecular targets. The chlorine atom and ethoxyethoxy group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-ethoxyethoxy)pyrazine is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-6-(2-ethoxyethoxy)pyrazine

InChI

InChI=1S/C8H11ClN2O2/c1-2-12-3-4-13-8-6-10-5-7(9)11-8/h5-6H,2-4H2,1H3

InChI Key

UNKHJIRJFWRCNI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CN=CC(=N1)Cl

Origin of Product

United States

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